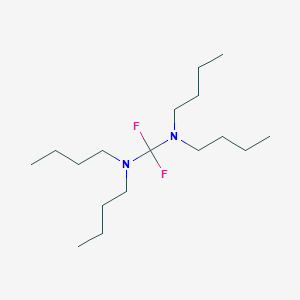
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine
Overview
Description
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine is a fluorinated organic compound known for its unique chemical structure and potential biological activity. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120°C. This compound has garnered significant attention in scientific research due to its diverse applications in various fields.
Preparation Methods
The synthesis of bis(dibutylamino)difluoromethane typically involves fluorination or substitution reactions. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides . Industrial production methods often involve the use of stable and efficient deoxofluorinating reagents that provide high yields and selectivity .
Chemical Reactions Analysis
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: Substitution reactions, particularly nucleophilic fluorination, are common for this compound.
The major products formed from these reactions include gem-difluorides, fluoroalkenes, and gem-difluoromethylene compounds .
Scientific Research Applications
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Pharmaceuticals: The compound’s unique properties make it valuable in drug discovery and development.
Materials Science: It is used in the study of nanomaterials and surfaces, providing new methods for molecular detection.
Biomedical Research: Fluorescent probes derived from this compound are used in biomedical research for detecting biomolecules and molecular activities within cells.
Mechanism of Action
The mechanism of action of bis(dibutylamino)difluoromethane involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to participate in various biochemical reactions, influencing molecular activities and pathways. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine can be compared with other similar compounds, such as:
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its stability and effectiveness in deoxofluorination reactions.
Aminodifluorosulfinium tetrafluoroborate: Acts as an efficient deoxofluorinating reagent with greater selectivity.
Difluoromethylated analogues: These compounds share similar fluorinated structures but differ in their chemical reactivity and applications.
The uniqueness of bis(dibutylamino)difluoromethane lies in its specific fluorinated structure, which imparts distinct chemical and biological properties, making it valuable in various scientific research applications.
Properties
IUPAC Name |
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36F2N2/c1-5-9-13-20(14-10-6-2)17(18,19)21(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGNJWCYVPXGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(N(CCCC)CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381277 | |
| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220405-41-4 | |
| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


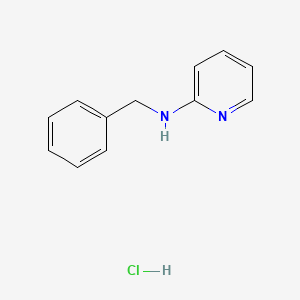

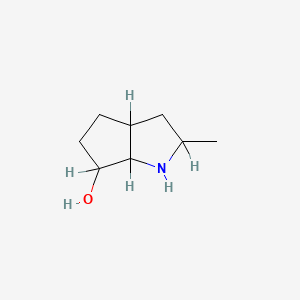
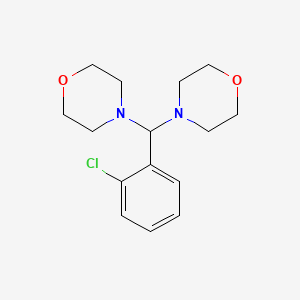
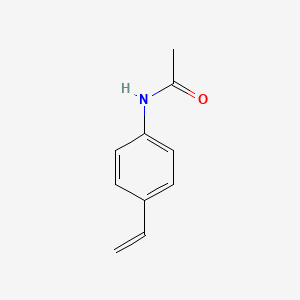
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)
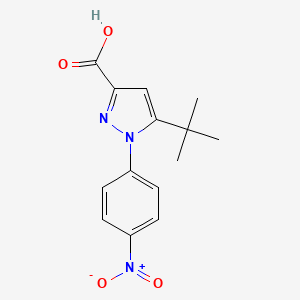
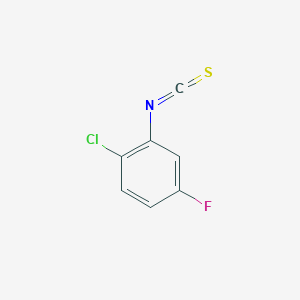

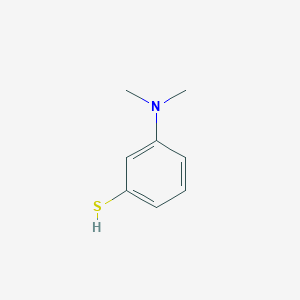
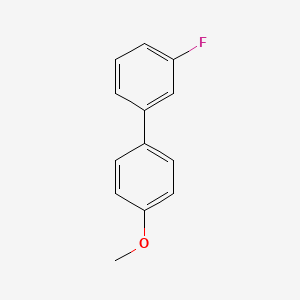

![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)
